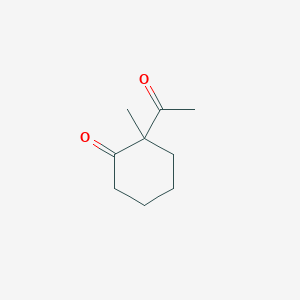

2-Acetyl-2-methylcyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-acetyl-2-methylcyclohexan-1-one |

InChI |

InChI=1S/C9H14O2/c1-7(10)9(2)6-4-3-5-8(9)11/h3-6H2,1-2H3 |

InChI Key |

VMYSGMJDFWQFQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CCCCC1=O)C |

Origin of Product |

United States |

Structural Significance and Context Within β Dicarbonyl Compounds

2-Acetyl-2-methylcyclohexanone belongs to the important class of β-dicarbonyl compounds, characterized by two carbonyl groups separated by a single carbon atom. This arrangement imparts unique reactivity to the central α-carbon, which is flanked by two electron-withdrawing carbonyl groups, rendering its protons significantly acidic.

The presence of the acetyl and ketone carbonyls within the cyclohexanone (B45756) ring creates a molecule with multiple reactive sites. The quaternary α-carbon, substituted with a methyl group, prevents enolization at that position, channeling the reactivity towards the other α-positions. This structural feature makes this compound a valuable building block in organic synthesis, allowing for selective functionalization.

The table below outlines some of the key physicochemical properties of a closely related analog, 2-acetylcyclohexanone (B32800), as specific experimental data for the 2-methyl derivative is limited. These values provide a reasonable approximation for understanding the physical nature of the target compound.

Table 1: Physicochemical Properties of 2-Acetylcyclohexanone

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Boiling Point | 111-112 °C at 18 mmHg chemicalbook.com |

| Density | 1.078 g/mL at 25 °C chemicalbook.com |

Note: Data is for 2-acetylcyclohexanone and is intended to be representative.

Keto Enol Tautomerism and Conformational Dynamics

A hallmark of β-dicarbonyl compounds is their ability to exist as a mixture of keto and enol tautomers. researchgate.net In the case of 2-acetylcyclohexanone (B32800), the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. chemicalbook.com For 2-Acetyl-2-methylcyclohexanone, enolization can only occur towards the C6 position of the cyclohexanone (B45756) ring.

The equilibrium between the keto and enol forms is highly dependent on the solvent. Studies on the parent compound, 2-acetylcyclohexanone, have shown that the percentage of the enol form can be substantial, influencing the compound's reactivity and spectroscopic properties. chemicalbook.com

The cyclohexanone ring itself is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The introduction of substituents, such as the acetyl and methyl groups at the C2 position, influences the conformational equilibrium of the ring. The bulky acetyl and methyl groups will have preferred orientations (axial or equatorial) to minimize steric interactions, particularly 1,3-diaxial interactions. This conformational preference can, in turn, affect the reactivity of the molecule.

The following table provides a summary of the typical spectroscopic data observed for the functional groups present in 2-acetylcyclohexanone, which are expected to be similar for its 2-methyl analog.

Table 2: Spectroscopic Data for 2-Acetylcyclohexanone Functional Groups

| Spectroscopic Technique | Functional Group | Characteristic Peak(s) |

|---|---|---|

| IR Spectroscopy | C=O (ketone) | ~1710 cm⁻¹ reddit.com |

| IR Spectroscopy | C=O (acetyl) | ~1720 cm⁻¹ |

| IR Spectroscopy | C=C (enol) | ~1640 cm⁻¹ |

| IR Spectroscopy | O-H (enol, H-bonded) | Broad, ~2700-3300 cm⁻¹ |

| ¹H NMR Spectroscopy | CH₃ (acetyl) | ~2.1 ppm |

Note: These are approximate values for the functional groups in a similar chemical environment.

Position Within Substituted Cyclohexanone Chemistry and Its Analogues

Retrosynthetic Analysis and Disconnection Logic

A logical retrosynthetic analysis of this compound guides the development of synthetic routes. The primary disconnection involves breaking the carbon-carbon bonds at the α-position to the carbonyl groups.

Carbon-Carbon Bond Formation Strategies at the α-Position

The most apparent disconnection is at the C-C bond between the acetyl group and the cyclohexanone ring, and the bond between the methyl group and the ring. This leads to precursors such as cyclohexanone, an acetylating agent, and a methylating agent. The order of these additions is a critical consideration in the synthetic design.

Another strategic disconnection involves considering the entire β-diketone functionality as a single unit. This approach might involve the cyclization of a linear precursor already containing the necessary carbon framework.

Functional Group Interconversion (FGI) in Precursor Design

Functional group interconversion (FGI) plays a crucial role in designing viable precursors. For instance, a carboxylic acid or ester can be a precursor to the acetyl group, which can be introduced via reactions like the Claisen condensation or through acylation of a pre-formed enolate. Similarly, the cyclohexanone ring can be derived from other cyclic structures or formed through cyclization reactions. The use of unsaturated precursors, such as enones, can also be a powerful strategy to control the regioselectivity of enolate formation and subsequent alkylation. ubc.ca

Enolate Chemistry in Direct Acylation and Alkylation

The core of synthesizing this compound lies in the strategic use of enolate chemistry. The generation and subsequent reaction of enolates are pivotal for introducing both the acetyl and methyl groups at the α-position.

Lithium Diisopropylamide (LDA)-Mediated Enolization and Acylation Protocols

Lithium diisopropylamide (LDA) is a strong, sterically hindered base commonly used to generate ketone enolates. libretexts.orgwikipedia.org Its bulky nature favors the deprotonation of the less sterically hindered α-proton, leading to the kinetic enolate. jove.com However, for the synthesis of a gem-disubstituted product like this compound, the initial enolate formed from cyclohexanone would be alkylated or acylated, followed by a second deprotonation and reaction.

The process would typically involve:

Formation of the cyclohexanone enolate using LDA at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). ubc.calibretexts.org

Reaction of the enolate with an acetylating agent, such as acetyl chloride or acetic anhydride, to form 2-acetylcyclohexanone (B32800). chemicalbook.com

A second deprotonation of 2-acetylcyclohexanone with LDA to form the enolate at the now singly substituted α-position.

Alkylation of this enolate with a methylating agent like methyl iodide to yield the final product. quora.com

It is important to note that the order of introduction of the acetyl and methyl groups can be reversed.

Acylation of Ketone Silyl (B83357) Enol Ethers for 1,3-Diketone Synthesis

An alternative to the direct use of enolates is the acylation of silyl enol ethers. Silyl enol ethers are stable, isolable intermediates that can be regioselectively prepared. wikipedia.org The synthesis of a 1,3-diketone using this method involves reacting a silyl enol ether with an acylating agent, typically an acid chloride, in the presence of a Lewis acid catalyst. acs.orgacs.org

For the synthesis of the target molecule, this would entail:

Preparation of the silyl enol ether of 2-methylcyclohexanone. The choice of reaction conditions (e.g., base and temperature) can influence the regioselectivity of silyl enol ether formation. wikipedia.org

Acylation of the silyl enol ether with acetyl chloride, often catalyzed by a Lewis acid like zinc chloride, to produce this compound. acs.org

This method can offer advantages in terms of regiocontrol and avoiding some of the side reactions associated with strong bases.

Regioselective Alkylation Strategies for gem-Substitution

Achieving gem-disubstitution at the α-position of a ketone requires careful control of reaction conditions to ensure that the second alkylation or acylation occurs at the same carbon as the first. The presence of the first substituent can influence the acidity of the remaining α-protons and the steric accessibility of the enolate.

In the context of synthesizing this compound, once 2-methylcyclohexanone or 2-acetylcyclohexanone is formed, the subsequent introduction of the second group relies on the regioselective formation of the enolate at the substituted α-position. The use of strong, non-nucleophilic bases like LDA is crucial for the deprotonation of the more substituted and less acidic α-proton. masterorganicchemistry.com The choice of solvent and temperature also plays a significant role in controlling the regioselectivity of enolate formation. jove.com For instance, aprotic solvents and low temperatures generally favor the formation of the kinetic enolate, which in the case of an unsymmetrical ketone, is the less substituted one. jove.com However, for gem-disubstitution, the goal is to deprotonate the already substituted carbon.

| Precursor | Reagent 1 | Intermediate | Reagent 2 | Product |

| Cyclohexanone | LDA, then CH3I | 2-Methylcyclohexanone | LDA, then Acetyl Chloride | This compound |

| Cyclohexanone | LDA, then Acetyl Chloride | 2-Acetylcyclohexanone | LDA, then CH3I | This compound |

| 2-Methylcyclohexanone | Trimethylsilyl chloride, Base | Silyl enol ether of 2-methylcyclohexanone | Acetyl chloride, Lewis Acid | This compound |

Metal-Catalyzed Coupling and Annulation Reactions

Metal-catalyzed coupling and annulation reactions represent a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds and the construction of cyclic systems. These methods have been effectively applied to the synthesis of substituted cyclohexanones and their derivatives. Palladium-catalyzed processes are particularly prominent, enabling transformations such as the α,β-dehydrogenation of ketones via their zinc enolates to furnish cyclic enones, which are valuable precursors. acs.org Furthermore, decarboxylative coupling reactions catalyzed by transition metals provide a robust methodology for C-C bond formation, utilizing α-oxocarboxylic acids as acyl anion equivalents. nih.gov

Enantioselective Allylation of Cyclohexanone Derivatives

The enantioselective allylation of ketones is a fundamental transformation for creating stereochemically rich tertiary carbinols, which are key structural motifs in many natural products and pharmaceuticals. nih.gov While direct allylation of simple ketones can be challenging, methods have been developed for the highly regioselective and enantioselective allylation of more complex substrates like β-diketones by leveraging their enol forms for Brønsted-acid activation. nih.gov

A significant advancement in this area is the palladium-catalyzed asymmetric allylation of β-keto esters, which serves as a reliable method for synthesizing chiral α-quaternary cycloalkanones. The procedure for preparing (S)-2-allyl-2-methylcyclohexanone, a closely related structure to the target compound, highlights the efficiency of this approach. This reaction typically employs a palladium catalyst in conjunction with a chiral ligand to induce asymmetry.

A notable example involves the use of a palladium precursor and a chiral phosphinooxazoline (PHOX) ligand. The reaction of the β-keto ester precursor in the presence of an allylic electrophile under optimized conditions affords the desired allylated product in high yield and excellent enantioselectivity. Subsequent transformations can then be employed to convert the ester group to an acetyl group, thus completing the synthesis of the target chiral β-diketone.

Table 1: Enantioselective Allylation of a β-Keto Ester to form (S)-2-Allyl-2-methylcyclohexanone Precursor orgsyn.orgresearchgate.net

| Catalyst System | Substrate | Product | Yield (%) | ee (%) |

| [Pd(cinnamyl)Cl]₂ / (S)-t-BuPHOX | Methyl 2-methyl-1-oxocyclohexane-2-carboxylate | (S)-Methyl 2-allyl-2-methyl-1-oxocyclohexane-2-carboxylate | >99 | 98 |

ee = enantiomeric excess

This methodology is scalable and features a straightforward purification process, often involving distillation to obtain the analytically pure product. orgsyn.org The high degree of enantiocontrol is attributed to the well-defined chiral environment created by the palladium-ligand complex, which effectively differentiates between the two enantiotopic faces of the nucleophilic enolate.

Tandem Reactions for Complex Cyclohexanone Scaffolds

Tandem reactions, also known as cascade or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single operation without the isolation of intermediates. mdpi.com This strategy significantly enhances synthetic efficiency by reducing the number of steps, purification procedures, and waste generation. mdpi.com Various tandem reactions have been developed for the construction of complex cyclohexanone scaffolds.

One powerful approach is the tandem carbene and photoredox-catalyzed formal [5 + 1] cycloaddition. nih.govacs.org This method allows for the convergent synthesis of substituted cycloalkanones under mild conditions, avoiding the need for strong bases or costly metal catalysts. The reaction proceeds through two distinct photoredox cycles and involves a novel α-oxidation of benzylic ketones to construct two contiguous C-C bonds. nih.govacs.org

Another strategy involves a tandem Hock rearrangement and Friedel-Crafts reaction sequence. beilstein-journals.org This process can be initiated by the photooxygenation of a prenyl-containing substrate to form an allylic hydroperoxide. Subsequent treatment with a Lewis acid triggers the Hock rearrangement to generate a carbonyl intermediate, which is then trapped in situ by an aromatic nucleophile via a Friedel-Crafts reaction, leading to the formation of complex cyclolignan-type scaffolds. beilstein-journals.org

The Robinson annulation, a classic method for forming six-membered rings, has also been adapted into asymmetric one-pot tandem sequences. For instance, the reaction of a 1,3-diketone with methyl vinyl ketone (MVK) in the presence of an organocatalyst like L-proline can furnish chiral bicyclic diketones. mdpi.com This tandem Michael addition/intramolecular aldol condensation sequence is a testament to the power of cascade reactions in rapidly building molecular complexity from simple precursors. mdpi.comthieme-connect.com

Table 2: Examples of Tandem Reactions for Cyclohexanone Synthesis

| Tandem Reaction Type | Catalysis | Key Intermediates | Product Type | Ref. |

| Photocatalyzed Annulation | Carbene & Photoredox | Carbene, Radical Cation | Substituted Cyclohexanones | nih.govacs.org |

| Hock/Friedel-Crafts | Lewis Acid | Allylic Hydroperoxide, Carbonyl | 1-Aryltetralines | beilstein-journals.org |

| Michael/Aldol Annulation | Organocatalysis (L-Proline) | Enolate, Enone | Bicyclic Diketones | mdpi.com |

| Dehydrogenation/ nih.govprepchem.com-Hydride Shift | Iridium(I) | Hydroxyaldehyde, Alkoxy Enone | Acyl-Cyclohexenes | acs.org |

These advanced tandem strategies provide access to a diverse array of complex cyclohexanone frameworks, which can serve as advanced precursors for molecules like this compound and other functionally rich cyclic β-diketones.

Acid- and Base-Catalyzed Reactions

Modes of Alkaline Cleavage: Ring Opening versus Side Chain Cleavage

The alkaline cleavage of β-diketones, such as this compound, presents two primary competing reaction pathways: retro-Claisen (side-chain cleavage) and ring-opening (haloform-type cleavage). The preferred pathway is significantly influenced by the ring size and substitution pattern of the cyclic ketone.

In a study comparing the alkaline cleavage of 2-acetyl derivatives of various cycloalkanones, it was observed that 2-acetylcyclohexanone predominantly undergoes ring opening to form 6-oxoheptanoic acid. acs.org However, the introduction of a methyl group at the 2-position, as in this compound, alters this preference. The 2-methyl derivative of 2-acetylcyclohexanone shows a decreased tendency for ring opening compared to its unsubstituted counterpart. acs.org Under similar alkaline conditions, this compound yields a significant amount of 2-methylcyclohexanone through side-chain cleavage, in addition to the ring-opened product, 6-acetylheptanoic acid. acs.org This shift is attributed to the steric hindrance introduced by the 2-methyl group, which can influence the conformational preferences of the reaction intermediates and the relative rates of the two cleavage pathways.

The general trend observed is that while 2-acetylcyclopentanone (B155173) strongly favors ring opening, and 2-acetylcyclohexanone also primarily undergoes ring opening, larger rings like 2-acetylcycloheptanone and 2-acetylcyclooctanone exclusively undergo side-chain cleavage. acs.org The behavior of this compound fits within this trend, demonstrating that substitution can modulate the reactivity of the six-membered ring system, making side-chain cleavage a more competitive pathway. acs.org

| Compound | Predominant Cleavage Pathway | Product(s) |

| 2-Acetylcyclopentanone | Ring Opening | 5-Oxohexanoic acid |

| 2-Acetylcyclohexanone | Ring Opening | 6-Oxoheptanoic acid |

| This compound | Ring Opening & Side-Chain Cleavage | 6-Acetylheptanoic acid & 2-Methylcyclohexanone |

| 2-Acetylcycloheptanone | Side-Chain Cleavage | Cycloheptanone |

| 2-Acetylcyclooctanone | Side-Chain Cleavage | Cyclooctanone |

Aldol-Type Condensation and Related Carbonyl Additions

This compound, possessing two carbonyl groups and α-hydrogens, is a prime candidate for intramolecular aldol condensation reactions. These reactions, which can be catalyzed by either acid or base, lead to the formation of cyclic β-hydroxy ketones, which may subsequently dehydrate to yield α,β-unsaturated ketones. acs.orgncert.nic.in The favorability of forming five- or six-membered rings often dictates the course of these intramolecular reactions. pearson.comorganicchemistrytutor.com

In the case of dicarbonyl compounds like this compound, the reaction involves the formation of an enolate from one carbonyl group, which then acts as a nucleophile, attacking the other carbonyl group. acs.org The presence of a methyl group on the carbon between the two carbonyls in this compound influences which enolate is formed and the subsequent cyclization.

While specific studies on the intramolecular aldol condensation of this compound are not extensively detailed in the provided context, the principles of intramolecular aldol reactions of 1,6-diketones are well-established. acs.orgnih.gov The reaction would proceed through the formation of a six-membered ring, which is thermodynamically favored. organicchemistrytutor.com The initial aldol addition product would be a bicyclic β-hydroxy ketone, which can then dehydrate under the reaction conditions to form a bicyclic α,β-unsaturated ketone.

Mixed aldol condensations, where this compound reacts with another carbonyl compound, are also possible. For a mixed aldol reaction to be successful and yield a single major product, one of the carbonyl partners should not have α-hydrogens (like benzaldehyde (B42025) or formaldehyde) or should be significantly more acidic to ensure preferential enolate formation. pressbooks.pub For instance, the reaction of 2-methylcyclohexanone with benzaldehyde can yield a specific mixed aldol product. pressbooks.pub

α,β-Dehydrogenation for Unsaturated Cyclohexenones

The synthesis of α,β-unsaturated cyclohexenones from saturated cyclohexanone derivatives is a valuable transformation in organic synthesis. One common method to achieve this is through the dehydrogenation of the corresponding saturated ketone. For a derivative like this compound, this would involve the introduction of a double bond in the cyclohexanone ring, typically adjacent to the carbonyl group.

Various methods exist for the α,β-dehydrogenation of cyclic ketones. organic-chemistry.org Palladium-based catalysts, such as Pd(DMSO)₂(TFA)₂, have been shown to be effective for the aerobic dehydrogenation of cyclohexanones to their corresponding cyclohexenones. organic-chemistry.orgnih.gov This process is believed to proceed through the formation of a Pd(II)-enolate followed by β-hydride elimination. nih.gov

Other methods for synthesizing cyclohexenones include the dehydrohalogenation of α-bromocyclohexanones and the reduction of 3-alkoxy-2-cyclohexenones followed by acid-catalyzed rearrangement. orgsyn.org While these methods are general for cyclohexanones, their specific application to this compound would need to consider the influence of the acetyl and methyl substituents on the reactivity and regioselectivity of the dehydrogenation process. The presence of the acetyl group may influence the position of enolization and, consequently, the location of the newly formed double bond.

Oxidative Transformations

Baeyer–Villiger Oxidation and Migratory Aptitudes

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones to esters, or in the case of cyclic ketones, to lactones, using peroxyacids or peroxides as the oxidant. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a Criegee intermediate, followed by the migration of a substituent from the ketone to the oxygen of the peroxide group. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation of unsymmetrical ketones is determined by the migratory aptitude of the substituents attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl > benzyl (B1604629) > aryl > primary alkyl > methyl. adichemistry.com This preference is attributed to the ability of the migrating group to stabilize a partial positive charge in the transition state of the migration step. adichemistry.comstackexchange.com

In the case of this compound, there are two potential migrating groups: the tertiary carbon of the cyclohexane (B81311) ring and the methyl group of the acetyl moiety. Based on the established migratory aptitudes, the tertiary alkyl group (the cyclohexyl ring carbon) has a significantly higher propensity to migrate than the methyl group. Therefore, the Baeyer-Villiger oxidation of this compound is expected to yield a lactone resulting from the insertion of an oxygen atom between the carbonyl carbon of the acetyl group and the quaternary carbon of the cyclohexane ring.

It is also worth noting that enzyme-catalyzed Baeyer-Villiger oxidations, using Baeyer-Villiger monooxygenases (BVMOs), can offer high chemo-, regio-, and enantioselectivity. wikipedia.org Lipase-mediated perhydrolysis has also been employed for the Baeyer-Villiger oxidation of substituted cyclohexanones. psu.edursc.org

α-Acetoxylation of Ketones with Hypervalent Iodine Reagents

The α-acetoxylation of ketones is a direct method for introducing an acetoxy group at the α-position of a carbonyl compound. Hypervalent iodine(III) reagents, such as (diacetoxy)iodobenzene (PIDA), are commonly employed for this transformation. rsc.orgrsc.org The reaction mechanism is believed to involve the initial formation of the enol or enolate of the ketone, which then acts as a nucleophile, attacking the electrophilic iodine atom of the hypervalent iodine reagent. rsc.orgresearchgate.net

For a ketone like this compound, α-acetoxylation could potentially occur at the methyl group of the acetyl moiety or at the methylene (B1212753) group (C6) of the cyclohexanone ring. The regioselectivity would be influenced by the relative ease of enolization at these positions.

Kinetic and theoretical studies on the α-acetoxylation of ketones like 4-tert-butylcyclohexanone (B146137) have shown that the reaction mechanism can be dependent on the ketone's structure. rsc.orgrsc.org The reaction is often catalyzed by Lewis acids, such as BF₃·OEt₂, which can activate both the hypervalent iodine reagent and the ketone. researchgate.net The use of such catalytic systems can also influence the diastereoselectivity of the α-acetoxylation of cyclic ketones. researchgate.net

The general proposed mechanism involves the nucleophilic attack of the enol on the iodine(III) reagent to form an α-iodo(III) intermediate. rsc.orgresearchgate.net This intermediate then undergoes reductive elimination to furnish the α-acetoxy ketone and iodobenzene.

| Reagent System | Substrate Type | Key Features of Transformation |

| (Diacetoxy)iodobenzene (PIDA) | Ketones | Forms α-acetoxy ketones. Mechanism involves enol/enolate attack on iodine. rsc.orgresearchgate.net |

| PIDA with BF₃·OEt₂ | Cyclic Ketones | Can achieve diastereoselective α-acetoxylation. researchgate.net |

| Iodobenzene with m-CPBA and BF₃·OEt₂ | Ketones | Catalytic α-acetoxylation. thieme-connect.com |

Functional Group Derivatization of this compound

The reactivity of this compound is significantly influenced by the presence of two carbonyl groups, which can undergo various derivatization reactions. These transformations are pivotal for the synthesis of more complex molecular architectures. This section explores the formation of hydrazones and the subsequent chemical pathways they can undertake, as well as the role of chelation in directing reaction outcomes.

Hydrazone Formation and Subsequent Transformations

The reaction of this compound with hydrazine (B178648) and its derivatives readily yields the corresponding hydrazones. This condensation reaction typically involves the more reactive acetyl carbonyl group, leading to the formation of a C=N bond and a molecule of water. The resulting hydrazones are versatile intermediates that can be transformed into a variety of heterocyclic compounds, most notably indoles and pyrazoles.

Fischer Indole (B1671886) Synthesis:

A significant transformation of the phenylhydrazone of this compound is the Fischer indole synthesis. This acid-catalyzed reaction involves an intramolecular cyclization to produce a substituted indole. nih.govsharif.edu The reaction proceeds through the formation of an enamine tautomer of the hydrazone, followed by a mdpi.commdpi.com-sigmatropic rearrangement. nih.gov The choice of a strong acid catalyst, such as polyphosphoric acid or zinc chloride, is crucial for the success of the reaction. nih.govslideshare.net The reaction of the phenylhydrazone of the closely related 2-methylcyclohexanone with an acid catalyst demonstrates the feasibility of this transformation to yield the corresponding indolenine. nih.gov

Pyrazole (B372694) Synthesis:

The 1,3-dicarbonyl moiety of this compound makes it an ideal precursor for the synthesis of pyrazole derivatives. The reaction with hydrazine hydrate (B1144303) or substituted hydrazines leads to the formation of a pyrazole ring through a cyclocondensation reaction. mdpi.comnih.govmdpi.com This reaction can proceed through the initial formation of a hydrazone, which then undergoes an intramolecular cyclization and dehydration. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. mdpi.com The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a well-established method, often providing high yields of the heterocyclic product. nih.govmdpi.com

A summary of representative hydrazone formation and subsequent transformations is presented in the table below.

| Starting Material | Reagent | Product Type | Reaction Name | Ref. |

| This compound | Phenylhydrazine | Phenylhydrazone | Hydrazone Formation | nih.gov |

| This compound Phenylhydrazone | Acid Catalyst (e.g., PPA, ZnCl₂) | Substituted Indole | Fischer Indole Synthesis | nih.govslideshare.net |

| This compound | Hydrazine Hydrate | Substituted Pyrazole | Pyrazole Synthesis | nih.govmdpi.com |

| This compound | Substituted Hydrazines | Substituted Pyrazoles | Pyrazole Synthesis | mdpi.com |

Chelation Effects in Reaction Pathways

The 1,3-dicarbonyl system in this compound can act as a bidentate ligand, chelating to metal ions. This chelation can significantly influence the reactivity and stereoselectivity of subsequent chemical transformations by altering the electron density, conformation, and accessibility of the reactive sites.

The enolate form of this compound can coordinate to a metal center through both oxygen atoms, forming a stable six-membered ring. This coordination can enhance the acidity of the α-proton and can also direct the approach of incoming reagents.

Control of Stereoselectivity:

In metal-catalyzed reactions, such as hydrogenation, the chelation of the dicarbonyl compound to the metal catalyst surface can dictate the stereochemical outcome. For instance, in the catalytic hydrogenation of related cyclic ketones, the substrate adsorbs onto the catalyst surface in a preferred orientation to minimize steric interactions, leading to the selective formation of one diastereomer. nih.gov The carbonyl groups play a crucial role in this adsorption process, effectively acting as chelating anchors.

Catalysis and Directed Reactions:

The formation of metal chelates with this compound can be exploited in catalysis. The coordination of a metal ion can activate the substrate towards nucleophilic attack or can bring reacting partners into close proximity, thereby accelerating the reaction and controlling its regioselectivity. An example of this is the chromium(II)-catalyzed pinacol (B44631) cross-coupling of 2-methylene-α,ω-dicarbonyls, where the chelation of the dicarbonyl moiety to the chromium catalyst is essential for the intramolecular coupling to occur. researchgate.net

The table below summarizes the influence of chelation on the reactivity of dicarbonyl compounds.

| Dicarbonyl Compound | Metal Ion/Catalyst | Reaction Type | Effect of Chelation | Ref. |

| Cyclic Ketone | Supported Rhodium/Ruthenium | Hydrogenation | Diastereoselectivity Control | nih.gov |

| 2-Methylene-α,ω-dicarbonyl | CrCl₂ | Pinacol Coupling | Facilitates Intramolecular Cyclization | researchgate.net |

Mechanistic Investigations of Reactions Involving 2 Acetyl 2 Methylcyclohexanone Architectures

Enolization Mechanisms and Enolate Aggregation States

The tautomerization of β-dicarbonyl compounds like 2-acetylcyclohexanone (B32800) (a close structural analog to 2-acetyl-2-methylcyclohexanone) between their keto and enol forms is a fundamental process that dictates their reactivity. In aqueous solutions, the keto-enol interconversion of 2-acetylcyclohexanone is a notably slow process. nih.gov At 25°C, equilibrated aqueous solutions of 2-acetylcyclohexanone contain over 40% of the enol tautomer. nih.gov This equilibrium is highly sensitive to the solvent environment; in aprotic solvents such as dioxane, the enol form is almost exclusively present. nih.gov

The rate of tautomerization is influenced by several factors. It can be catalyzed by the presence of H+ ions. nih.gov Furthermore, the reaction kinetics are affected by the ionic strength of the solution, the presence of buffer species, and solvent effects. nih.gov Studies in various organic solvents, including dimethylsulfoxide, alcohols, dioxane, tetrahydrofuran (B95107), and acetonitrile, have shown that both the solvent-assisted and H+-catalyzed tautomerization rates are generally reduced compared to those in purely aqueous media. rsc.org

The aggregation state of the enolate can also play a significant role in its reactivity, although specific studies on the aggregation of the this compound enolate are not extensively detailed in the provided search results. However, the behavior of similar β-dicarbonyl compounds suggests that in non-polar solvents, enolates can exist as aggregates, which can influence their nucleophilicity and the stereochemical course of their reactions.

Transition State Elucidation in Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound provides a valuable substrate for investigating the transition states of these reactions. While specific transition state elucidations for this exact molecule are not detailed in the provided results, general principles from related systems can be applied. For instance, in tandem cyclization reactions, which involve the formation of consecutive carbon-carbon bonds, N-aziridinylimines have been used to generate 5- and 6-membered ring radicals. nih.gov This approach, which can also be applied to anionic cyclizations, is particularly useful for constructing quaternary carbon centers, a key structural feature of this compound. nih.gov The transition states in these radical and anionic cyclizations are critical in determining the efficiency and stereochemical outcome of the ring-forming process.

The study of nitrosation reactions of related β-dicarbonyls, such as 2-acetylcyclopentanone (B155173), reveals complex reaction mechanisms. rsc.org The reaction order with respect to reactants like H+ and halide ions can be fractional, suggesting the formation of an intermediate in a steady-state, possibly a chelate-nitrosyl complex. rsc.org The elucidation of such intermediates and the transition states leading to their formation and subsequent reaction is crucial for a complete mechanistic understanding.

Advanced Spectroscopic Characterization and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-acetyl-2-methylcyclohexanone. It provides information on the chemical environment of individual protons and carbon atoms, which is crucial for assigning its stereochemistry and understanding its tautomeric nature.

The presence of a chiral center at the C2 position in this compound necessitates the use of advanced NMR techniques to determine the stereochemistry. While specific studies on the stereochemical assignment of this compound are not extensively detailed in the provided results, the principles of NMR would be applied. For its analog, 2-methylcyclohexanone (B44802), different enol tautomers can be drawn, indicating the potential for isomeric complexity. vaia.com The chemical shifts and coupling constants of the protons and carbons in the cyclohexanone (B45756) ring and the acetyl group would be highly sensitive to their spatial orientation. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy would be instrumental in determining the relative stereochemistry by identifying protons that are close in space.

Regioisomers, such as 2-acetyl-4-methyl-cyclohexanone, would exhibit distinct NMR spectra. nih.gov The position of the methyl group on the cyclohexanone ring would significantly alter the chemical shifts and splitting patterns of the neighboring protons, allowing for unambiguous differentiation from this compound.

This compound exists in a dynamic equilibrium between its keto and enol forms. rsc.orgsigmaaldrich.com Dynamic NMR (DNMR) spectroscopy is a powerful tool to study the kinetics of this tautomerization. rsc.org The rate of interconversion between the keto and enol tautomers can be determined by analyzing the coalescence of NMR signals at different temperatures.

In aqueous solutions, 2-acetylcyclohexanone (B32800) shows a significant enol content of over 40% at 25°C. sigmaaldrich.com However, in aprotic solvents like dioxane, the compound is almost entirely in its enol form. sigmaaldrich.com The keto-enol interconversion is a slow process, and its rate is influenced by factors such as solvent, temperature, and pH. rsc.orgsigmaaldrich.com Kinetic studies have been performed in various organic solvents and in aqueous micellar solutions to understand the tautomerization mechanism. rsc.org

Mass Spectrometry for Fragmentation Analysis and Molecular Weight Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to elucidate its structure through fragmentation analysis. The molecular weight of 2-acetylcyclohexanone is 140.18 g/mol . nist.govnih.gov

The fragmentation pattern of ketones in mass spectrometry is characterized by α-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.orgmiamioh.edu For cyclic ketones like cyclohexanone, the fragmentation patterns can be complex. miamioh.edu In the case of this compound, fragmentation would likely involve the loss of the acetyl group (CH₃CO•) or the methyl group (CH₃•), as well as characteristic cleavages of the cyclohexanone ring. The NIST WebBook provides mass spectral data for the related compound 2-acetylcyclohexanone, which can serve as a reference. nist.gov A detailed analysis of the fragmentation of protonated N-acetylhexosamines reveals complex rearrangement pathways, which may offer insights into the fragmentation of other acetylated cyclic compounds. nih.gov

Table 1: Key Mass Spectrometry Data for 2-Acetylcyclohexanone

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₂ | nist.govnist.gov |

| Molecular Weight | 140.18 g/mol | nist.govnih.gov |

| CAS Registry Number | 874-23-7 | nist.govnist.gov |

Vibrational Spectroscopy (Infrared, Raman) for Keto and Enol Forms

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly effective in distinguishing between the keto and enol tautomers of this compound due to their distinct functional groups.

The IR spectrum of the keto form is characterized by two strong absorption bands corresponding to the C=O stretching vibrations of the cyclohexanone ring and the acetyl group. For 2-methylcyclohexanone, a related compound, the C=O stretch is a key absorbance. chegg.com In contrast, the enol form exhibits a broad O-H stretching band and a C=C stretching band, while the C=O stretching frequency is shifted due to conjugation. The IR spectrum of 2-acetylcyclohexanone shows peaks at frequencies greater than 1500 cm⁻¹, which are indicative of the enol form being the major component. chegg.com The NIST Chemistry WebBook provides gas-phase IR spectral data for 2-acetylcyclohexanone. nist.gov

Raman spectroscopy provides complementary information. The C=O stretching vibrations are typically strong in the Raman spectrum of the keto form, while the C=C stretching of the enol form would also be a prominent feature. Wiley's KnowItAll Raman Spectral Library offers access to a large collection of Raman spectra. spectrabase.com

Table 2: Characteristic Vibrational Frequencies for Keto and Enol Tautomers

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Tautomer |

| C=O (ring) | Stretch | 1715-1680 | Keto |

| C=O (acetyl) | Stretch | 1715-1680 | Keto |

| O-H | Stretch | 3400-2400 (broad) | Enol |

| C=C | Stretch | 1650-1600 | Enol |

| C=O (conjugated) | Stretch | 1650-1600 | Enol |

X-ray Crystallography of Crystalline Derivatives or Intermediates

X-ray crystallography provides the most definitive three-dimensional structural information, including absolute stereochemistry. While obtaining suitable crystals of this compound itself might be challenging due to its liquid nature at room temperature and the presence of tautomers, crystalline derivatives or intermediates can be analyzed. There are no direct search results indicating that the X-ray crystal structure of this compound or its simple derivatives has been determined. However, this technique remains a powerful, albeit contextually limited, tool for unambiguous stereochemical assignment in related systems. For instance, while an X-ray structure for (2R)-2-methylcyclohexanone was not successfully obtained in one instance, the methodology is available for such analyses. uq.edu.au

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has been a important tool in elucidating the geometric and electronic properties of the tautomers of 2-acetylcyclohexanone (B32800). These calculations help in understanding the relative stabilities of the keto and enol forms and the factors governing their interconversion.

The keto-enol tautomerism of ACHE involves the migration of a proton and the shifting of bonding electrons. DFT calculations can model the geometries of both the keto and enol forms, providing data on bond lengths, bond angles, and dihedral angles. For instance, in the enol form, DFT can characterize the intramolecular hydrogen bond between the hydroxyl proton and the acetyl oxygen, which is a key stabilizing feature.

Electronic structure analysis through DFT provides insights into the electron distribution within the molecule. The calculated molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-deficient regions, identifying the acidic protons and nucleophilic sites. For ACHE, the MEP would highlight the negative potential around the carbonyl oxygens and the positive potential near the enolic hydroxyl group.

Prediction of Spectroscopic Properties and Reaction Energetics

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation. For 2-acetylcyclohexanone, theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra are particularly useful for distinguishing between the keto and enol tautomers.

Predicted IR spectra would show a distinct difference in the carbonyl stretching frequencies. The keto form exhibits two distinct C=O stretching bands, while the enol form shows a single C=O stretch at a lower frequency due to conjugation and intramolecular hydrogen bonding, along with a broad O-H stretching band.

Theoretical NMR chemical shifts, particularly for ¹H and ¹³C, can also be calculated. The presence of an enolic proton signal and the chemical shifts of the vinylic carbons in the calculated ¹³C NMR spectrum would be definitive identifiers of the enol tautomer.

In terms of reaction energetics, DFT calculations can estimate the relative energies of the keto and enol forms, thereby predicting the equilibrium constant of the tautomerization reaction. The energy difference between the two tautomers is influenced by both intramolecular factors, such as the stability of the conjugated π-system and the intramolecular hydrogen bond in the enol form, and intermolecular interactions with the solvent.

Mechanistic Insights from Transition State Modeling

The interconversion between the keto and enol forms of 2-acetylcyclohexanone proceeds through a transition state, the structure and energy of which can be modeled using computational methods. Locating and characterizing the transition state is crucial for understanding the reaction mechanism and kinetics.

Transition state modeling for the tautomerization of ACHE would likely reveal a cyclic structure involving the transfer of a proton. By calculating the energy of this transition state relative to the reactants (keto and enol forms), the activation energy for both the forward and reverse reactions can be determined. This information is vital for predicting the rate of tautomerization.

Furthermore, analysis of the vibrational frequencies of the transition state structure can confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Solvation Effects and Hydrogen Bonding Interactions

The keto-enol equilibrium of 2-acetylcyclohexanone is highly sensitive to the solvent environment. acs.orgrsc.org Computational models can incorporate solvation effects to study these interactions. In aprotic solvents, the enol form is generally more stable due to the formation of a strong intramolecular hydrogen bond. acs.org In contrast, protic solvents can stabilize the keto form by forming intermolecular hydrogen bonds with the carbonyl groups. researchgate.net

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used to simulate the bulk solvent effect on the solute's electronic structure and energetics. These models can predict how the relative stabilities of the keto and enol tautomers change with the dielectric constant of the solvent.

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of the specific hydrogen bonding interactions between the solute and the solvent. For ACHE, this would involve modeling the hydrogen bonds between water or alcohol molecules and the carbonyl groups of the keto form, or the competition between intra- and intermolecular hydrogen bonding for the enol form. The kinetic study of the keto-enol interconversion of ACHE has been performed in various organic solvents like dimethylsulfoxide, 1-propanol, 2-propanol, methanol, dioxane, tetrahydrofuran (B95107), and acetonitrile. rsc.org

Applications in Advanced Organic Synthesis and Materials Chemistry Non Clinical

Building Block for Complex Molecules and Natural Product Synthesis

The dense functionality of 2-Acetyl-2-methylcyclohexanone makes it an attractive starting point for the synthesis of complex molecular architectures, including natural products. The quaternary carbon at the 2-position is a valuable feature, often challenging to construct synthetically. This pre-existing chiral center, if the compound is resolved into its enantiomers, can serve as a crucial stereochemical anchor in the total synthesis of intricate target molecules.

The reactivity of the two carbonyl groups can be selectively manipulated. For instance, one carbonyl can be protected while the other undergoes reactions such as aldol (B89426) condensations, Wittig reactions, or Grignard additions to build carbon-carbon bonds and introduce further complexity. The cyclohexanone (B45756) ring itself can be a precursor to aromatic systems through dehydrogenation or can be cleaved oxidatively to yield linear dicarboxylic acids with a quaternary center, which are themselves valuable synthetic intermediates.

While direct examples of its use in natural product synthesis are scarce in the literature, the analogous compound, (S)-2-allyl-2-methylcyclohexanone, has been utilized as a key intermediate in the synthesis of several natural products, highlighting the potential of this class of compounds. nih.govscribd.com

Precursor for Heterocyclic and Polycyclic Ring Systems

The dicarbonyl nature of This compound makes it an ideal precursor for the construction of a variety of heterocyclic and polycyclic ring systems. Condensation reactions with dinucleophiles are a common strategy for forming heterocyclic rings.

For example, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyrazole (B372694) or pyrazolone-fused cyclohexanes. Similarly, condensation with hydroxylamine (B1172632) could yield isoxazole-fused systems, and reactions with ureas or thioureas could produce pyrimidine (B1678525) or thiopyrimidine derivatives. These heterocyclic moieties are prevalent in pharmaceuticals and functional materials.

Furthermore, intramolecular reactions can be envisioned to form polycyclic systems. For instance, an intramolecular aldol condensation could potentially lead to the formation of a bicyclo[3.3.1]nonane skeleton, a common core in many natural products and complex organic molecules. The ability to form fused ring systems is a significant advantage in the efficient construction of three-dimensional molecular frameworks. The related compound, (S)-2-allyl-2-methylcyclohexanone, has been shown to be a useful precursor for elaborating into [6.5]- and [6.6]-fused bicycles. nih.gov

Scaffold for Catalyst Ligand Design and Chiral Auxiliaries

The rigid cyclohexanone framework of This compound , especially in its enantiomerically pure form, presents an excellent scaffold for the design of chiral ligands and auxiliaries for asymmetric catalysis. The two carbonyl groups can be chemically modified to introduce coordinating atoms like phosphorus, nitrogen, or sulfur, which can then bind to a metal center.

The chirality of the scaffold would create a chiral environment around the metal, enabling enantioselective transformations. For instance, the acetyl group could be reduced to a secondary alcohol, which could then be used to anchor a phosphine (B1218219) group. The ring ketone could be converted into an oxime or a hydrazone, providing additional coordination sites. The design of such ligands is a cornerstone of modern asymmetric catalysis, and novel scaffolds are continually sought after.

A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to control the stereochemical outcome of a reaction. quora.com Enantiomerically pure This compound could potentially be developed into a chiral auxiliary. For example, it could be attached to a prochiral substrate, and its inherent chirality could direct the stereoselective addition of a nucleophile. After the desired transformation, the auxiliary could be cleaved and recovered.

Role as a Bifunctional Synthon in Multistep Pathways

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound can be considered a bifunctional synthon due to the presence of two distinct electrophilic carbonyl centers. This allows for sequential and controlled reactions at different sites within the molecule.

For instance, the more reactive acetyl carbonyl could be selectively reacted with a nucleophile, followed by a different transformation at the less reactive ring ketone. This differential reactivity is a powerful tool in multistep synthetic sequences, allowing for the programmed construction of complex molecules without the need for extensive protecting group chemistry. The concept of a synthon is fundamental to retrosynthetic analysis, and versatile synthons like This compound can significantly simplify the design of synthetic routes to complex targets. googleapis.com

Emerging Research Directions and Future Prospects

Development of Environmentally Benign Synthetic Routes

A significant trend in modern chemistry is the development of environmentally friendly, or "green," synthetic processes. For cyclohexanone (B45756) derivatives, this involves creating methods that are more efficient, reduce waste, and use less hazardous materials.

One promising approach is the "one-pot" synthesis method. google.com This strategy consolidates multiple reaction steps into a single procedure, which eliminates the need to isolate and purify intermediate compounds. This not only saves time and resources but also significantly reduces the amount of solvent and energy consumed. For instance, a one-pot method for preparing 2-acetylcyclohexanone (B32800) has been developed that boasts a high yield (over 94%), short reaction times, and low energy consumption. google.com The final product can be purified directly by vacuum distillation, achieving a purity of over 96.0 wt%. google.com Such methods are highly desirable for industrial-scale production due to their efficiency and reduced environmental footprint. google.com

Another avenue of green chemistry research is the use of alternative energy sources to drive reactions. Microwave irradiation, for example, has been successfully used in the environmentally benign synthesis of various cyclohexenones. researchgate.net This technique often leads to dramatically shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. researchgate.net The application of microwave-assisted synthesis to 2-Acetyl-2-methylcyclohexanone and its derivatives represents a key area for future research.

Table 1: Comparison of Synthetic Methodologies for Cyclohexanone Derivatives

| Feature | Traditional Synthesis | One-Pot Synthesis google.com | Microwave-Assisted Synthesis researchgate.net |

|---|---|---|---|

| Reaction Steps | Multiple | Single | Single/Multiple |

| Yield | Variable | >94% | High |

| Reaction Time | Long | Short | Very Short |

| Energy Consumption | High | Low | Moderate |

| Waste Generation | High | Low | Low |

| Purification | Multiple steps | Direct distillation | Often simplified |

Exploration of Novel Catalytic Systems for Asymmetric Transformations

The creation of chiral molecules—molecules that are non-superimposable mirror images of each other—is a cornerstone of modern pharmaceutical and materials science. chiralpedia.com Asymmetric catalysis, which uses chiral catalysts to produce one mirror image (enantiomer) of a molecule in excess, is a powerful tool for this purpose. chiralpedia.com For this compound, which has a chiral center at the C2 position, developing asymmetric syntheses is a major research goal.

Current research focuses on several types of catalytic systems. Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a major field alongside traditional metal-based catalysts and enzymes. chiralpedia.com For example, amine-catalyzed reactions, such as those using L-proline or its derivatives, have been used to generate chiral cyclohexanone derivatives. researchgate.net These reactions can create complex cyclic structures with good yields, although achieving high enantioselectivity remains a challenge that is actively being addressed. researchgate.net

Researchers are also exploring cooperative catalysis, where two different catalysts work together to control the reaction's outcome. researchgate.net For instance, combining a dienamine activation strategy with a chiral Brønsted acid can achieve high site-selectivity and stereocontrol in alkylation reactions of similar ketone structures. researchgate.net The development of novel chiral ligands for metal catalysts, such as rhodium and ruthenium, is another active area, with studies showing high diastereomeric excess in the hydrogenation of related cyclic compounds. nih.gov

Table 2: Selected Catalytic Approaches for Asymmetric Synthesis of Cyclohexanone Scaffolds

| Catalytic System | Catalyst Type | Key Advantage | Representative Finding |

|---|---|---|---|

| Organocatalysis | Chiral Amines (e.g., L-proline) | Metal-free, readily available | Can produce cyclohexanone derivatives in good yields with modest enantioselectivity. researchgate.net |

| Heterogeneous Catalysis | Supported Rhodium/Ruthenium | Catalyst can be easily recovered and reused | Achieved up to 96% diastereomeric excess in the hydrogenation of a related cyclic precursor. nih.gov |

| Cooperative Catalysis | Dienamine + Chiral Brønsted Acid | High stereocontrol and site-selectivity | Enables enantioselective γ-alkylation of linear α,β-unsubstituted enals. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, offers significant advantages over traditional batch processing. soci.org These systems allow for precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. soci.orgthieme-connect.de

The integration of this compound synthesis into flow chemistry platforms is a promising future direction. Automated flow reactors can rapidly screen a wide range of reaction conditions to find the optimal parameters for synthesis. soci.org This is particularly useful for library synthesis, where many variations of a core structure are needed for drug discovery or materials testing. soci.org The ability to "heart cut" samples from the flow stream for real-time analysis (e.g., via LC/MS) allows for rapid optimization and quality control. soci.org

Flow chemistry also enables the use of "forbidden" chemistries—reactions that are too hazardous to perform on a large scale in batch reactors—by minimizing the reaction volume at any given time. soci.org This could open up new, more efficient synthetic routes to this compound and its derivatives. The translation of established batch syntheses into more efficient and scalable flow processes is a key objective for industrial chemical production. thieme-connect.de

Theoretical Prediction of Novel Reactivity and Experimental Validation

Computational chemistry has become an indispensable tool for modern chemical research. Theoretical models can predict the reactivity of molecules, explain experimental observations, and guide the design of new experiments.

For this compound, theoretical studies can elucidate the intricacies of its keto-enol tautomerism, a fundamental equilibrium that governs its reactivity. rsc.org Quantum chemical calculations, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can help predict how the molecule will interact with various reagents. europa.eu For example, the "Activation Energy Index" (AEI), derived from HOMO energy differences, has been used to predict the skin sensitization potential of related compounds by ranking their reactivity with biological nucleophiles. europa.eu

Molecular docking is another powerful computational technique where a molecule is modeled to predict its binding orientation to a target protein. semanticscholar.org While direct studies on this compound are emerging, research on structurally similar compounds, such as 6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, has used docking to show how it binds to the FtsZ protein, a target for antibacterial agents. semanticscholar.org These theoretical predictions were then validated by in vitro experiments, demonstrating the compound's inhibitory activity. semanticscholar.org Applying these predictive models to this compound could accelerate the discovery of new biological activities and applications.

Q & A

Q. What are the established synthetic routes for 2-Acetyl-2-methylcyclohexanone, and how do reaction conditions influence yield?

The synthesis typically involves enolate chemistry, where α-hydrogens of ketones are deprotonated using bases like LDA or NaH to form nucleophilic intermediates. For example, 2-Methylcyclohexanone (a precursor) can undergo acetylation via Claisen-Schmidt condensation with acetyl chloride in anhydrous conditions. Reaction optimization includes controlling temperature (0–5°C to minimize side reactions) and using aprotic solvents (e.g., THF) . Yield improvements (70–85%) are achieved by slow addition of electrophiles and inert atmosphere maintenance to prevent hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H NMR : Identifies substituent positions via coupling patterns (e.g., methyl groups at δ 1.2–1.5 ppm, acetyl protons at δ 2.1–2.3 ppm).

- LC-MS : Confirms molecular weight (MW 168.23 g/mol) and purity. High-resolution MS resolves isotopic patterns, critical for distinguishing structural analogs.

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and methyl deformations .

Advanced Research Questions

Q. How can enantiomeric control be achieved during the synthesis of this compound derivatives?

Stereochemical outcomes depend on chiral auxiliaries or catalysts. For instance, asymmetric catalysis using Evans oxazaborolidines can induce enantioselectivity in ketone functionalization. Evidence from similar cyclohexanone derivatives (e.g., (1S,2S)-configured compounds) highlights the role of steric hindrance and hydrogen bonding in directing stereochemistry . Polar solvents like DCM enhance selectivity by stabilizing transition states.

Q. What strategies resolve contradictions in reported oxidation pathways of this compound analogs?

Discrepancies arise from varying oxidants (e.g., KMnO4 vs. PCC). For example, 4-Hydroxy-2,2-dimethylcyclohexanone oxidizes to 4-oxo derivatives with PCC (mild conditions), while stronger oxidants like CrO3 may over-oxidize the acetyl group. Reaction monitoring via TLC or in-situ IR is recommended to track intermediates and adjust conditions .

Q. How can computational methods aid in predicting the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like cyclooxygenase-2 (COX-2) for anti-inflammatory potential. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the acetyl moiety) with antimicrobial activity, as seen in analogs like 2-(Hydroxy-phenyl-methyl)-cyclohexanone .

Methodological and Application-Focused Questions

Q. What experimental protocols optimize the scalability of this compound synthesis for gram-scale production?

Key steps include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance acetylation efficiency.

- Solvent Selection : Switch from THF to toluene for easier post-reaction separation.

- Workup : Use aqueous NaHCO3 to quench excess acid, followed by rotary evaporation. Pilot studies show 90% purity achievable via flash chromatography .

Q. How do structural modifications of this compound influence its metabolic stability in pharmacological studies?

Introducing electron-donating groups (e.g., methoxy) slows cytochrome P450-mediated degradation. In vitro assays with liver microsomes quantify half-life improvements. For example, 2-(3-Methoxyphenyl) analogs (similar to MXE derivatives) exhibit prolonged stability, critical for CNS-targeted drug development .

Data Interpretation and Contradictions

Q. Why do conflicting reports exist regarding the cytotoxicity of this compound derivatives?

Discrepancies stem from cell-line specificity and assay conditions. For instance, MTT assays in HeLa cells may show low IC50 (∼50 µM), while primary fibroblasts exhibit resistance due to differential membrane permeability. Standardizing protocols (e.g., ATP-based viability assays) and reporting logP values improves cross-study comparability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.